An In-depth Technical Guide to (Isoquinolin-8-yl)methanol: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to (Isoquinolin-8-yl)methanol: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Isoquinolin-8-yl)methanol, a heterocyclic organic compound, holds significance as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Chemical Properties and Structure
(Isoquinolin-8-yl)methanol, with the CAS Number 76518-57-5, is a derivative of isoquinoline, a structural isomer of quinoline.[1] Its core structure consists of a benzene ring fused to a pyridine ring, with a hydroxymethyl group (-CH2OH) substituted at the 8-position.
Structural Information
The structural identifiers for (Isoquinolin-8-yl)methanol are crucial for its unambiguous identification and use in computational chemistry and database searches.
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IUPAC Name: (Isoquinolin-8-yl)methanol[1]
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Chemical Formula: C₁₀H₉NO[1]
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Canonical SMILES: C1=CC=C2C(=C1)C=NC=C2CO
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InChI Key: InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 76518-57-5 | P&S Chemicals[1] |
| Molecular Formula | C₁₀H₉NO | P&S Chemicals[1] |
| Molecular Weight | 159.18 g/mol | Computed |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of (Isoquinolin-8-yl)methanol
A robust and reliable method for the synthesis of (Isoquinolin-8-yl)methanol is the reduction of its corresponding aldehyde, isoquinoline-8-carboxaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of Isoquinoline-8-carboxaldehyde
This protocol outlines a general procedure for the synthesis of (Isoquinolin-8-yl)methanol.
Materials:
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Isoquinoline-8-carboxaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH) or Ethanol (EtOH)
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Deionized water
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Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Procedure:
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Dissolution: In a round-bottom flask, dissolve isoquinoline-8-carboxaldehyde (1.0 equivalent) in methanol or ethanol.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
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Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
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Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude (Isoquinolin-8-yl)methanol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Caption: Synthetic workflow for (Isoquinolin-8-yl)methanol.
Biological Activity and Potential Applications
While specific biological data for (Isoquinolin-8-yl)methanol is limited in publicly accessible literature, the broader class of isoquinoline alkaloids is well-known for a wide spectrum of pharmacological activities.[4][5][6] These activities include, but are not limited to, anticancer, antimicrobial, and neurological effects.[7][8][9][10]
The structural motif of (Isoquinolin-8-yl)methanol makes it an attractive scaffold for the development of novel therapeutic agents. The hydroxyl group provides a key point for further chemical modification, allowing for the generation of diverse libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
Potential Signaling Pathway Interactions
Given the known activities of related isoquinoline compounds, it is plausible that derivatives of (Isoquinolin-8-yl)methanol could interact with various biological signaling pathways. A hypothetical workflow for investigating such interactions is presented below.
Caption: Workflow for investigating biological activity.
Conclusion
(Isoquinolin-8-yl)methanol represents a chemical entity with considerable potential for further exploration in the fields of medicinal chemistry and drug discovery. While a comprehensive experimental characterization of its physical properties is still needed, a reliable synthetic route is accessible through the reduction of the corresponding aldehyde. The isoquinoline core, coupled with a reactive hydroxymethyl group, provides a versatile platform for the design and synthesis of novel compounds with potential therapeutic applications. Future research focused on the biological evaluation of (Isoquinolin-8-yl)methanol and its derivatives is warranted to fully elucidate their pharmacological profile and potential as lead compounds in drug development programs.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Quinolin-8-ylmethanol | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinoline-8-methanol | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openreviewhub.org [openreviewhub.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuromuscular Functions on Experimental Acute Methanol Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

Caption: Reduction of Isoquinoline-8-carboxylic acid to (Isoquinolin-8-yl)methanol using LiAlH₄.
Caption: Reduction of Isoquinoline-8-carboxylic acid to (Isoquinolin-8-yl)methanol using BH₃·THF.
